

An In-depth Technical Guide to the HIV-1 Inhibitor Nevirapine

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Compound of Interest

Compound Name: HIV-1 inhibitor-50

Cat. No.: B12404796

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Disclaimer: The compound "**HIV-1 inhibitor-50**" is not a recognized designation in publicly available scientific literature. This guide utilizes Nevirapine, a well-characterized non-nucleoside reverse transcriptase inhibitor (NNRTI), as a representative example to fulfill the detailed structural, property, and methodological requirements of the query.

This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to the anti-HIV-1 agent, Nevirapine. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

Nevirapine is a potent, non-nucleoside reverse transcriptase inhibitor belonging to the dipyrindodiazepinone chemical class.^{[1][2]} It is used in combination with other antiretroviral agents for the treatment of HIV-1 infection.^[3]

Caption: 2D Chemical Structure of Nevirapine.

Physicochemical and Pharmacokinetic Properties

The properties of Nevirapine are summarized below. It is a Class II drug under the Biopharmaceutical Classification System, indicating high permeability and low solubility.^[4]

Table 1: Physicochemical Properties of Nevirapine

Property	Value	Reference(s)
Molecular Formula	C ₁₅ H ₁₄ N ₄ O	[3][5]
Molecular Weight	266.30 g/mol	[3][5]
IUPAC Name	11-cyclopropyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1][6]diazepin-6-one	[5]
CAS Number	129618-40-2	[5]
Melting Point	247°C	[7]
Water Solubility	0.1 g/L	[4][7]
pKa	2.8 (at 25°C)	[7]
LogP	2.5	[8]

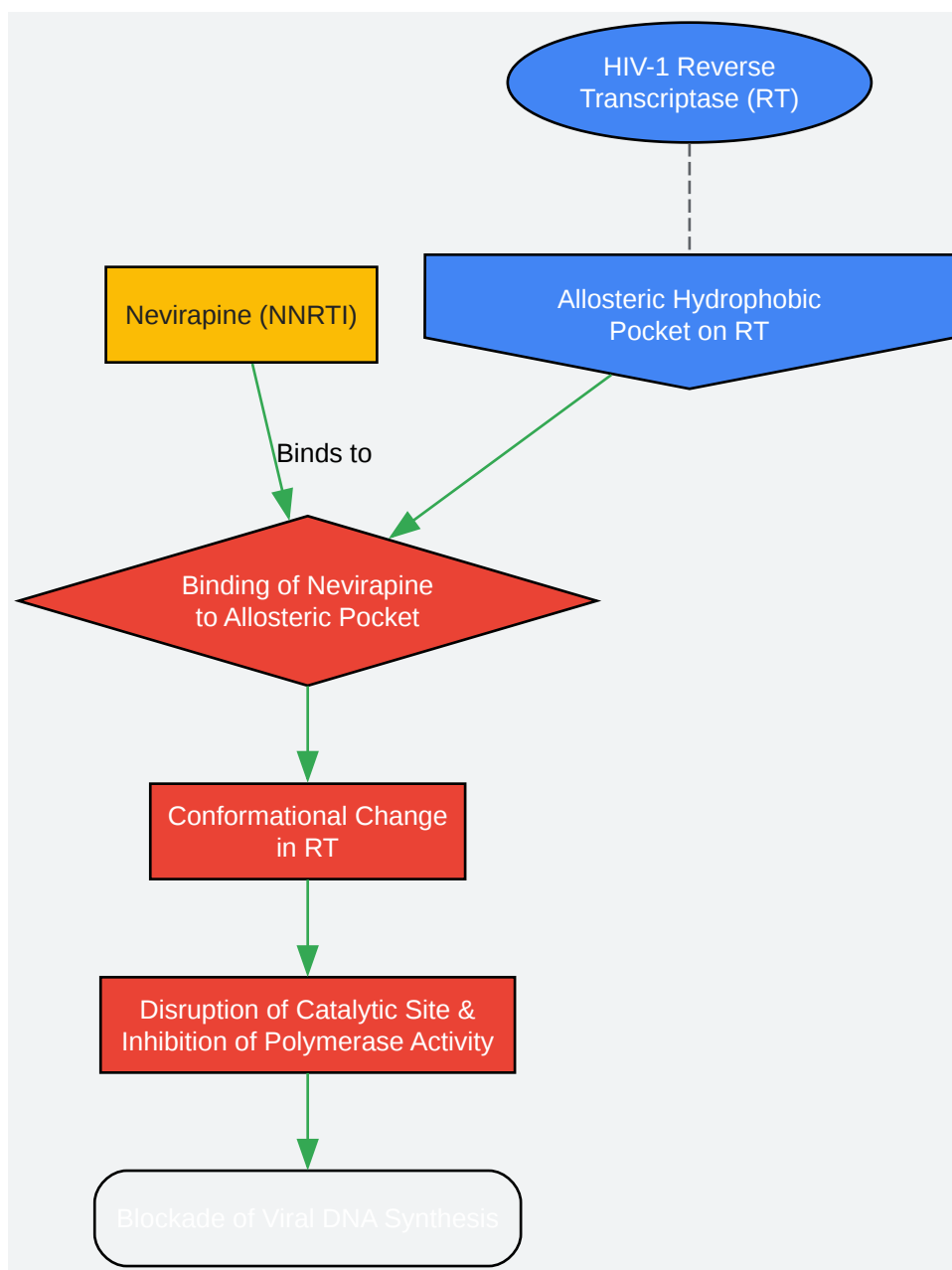
Table 2: Pharmacokinetic Parameters of Nevirapine

Parameter	Value	Reference(s)
Bioavailability	>90%	[1]
Protein Binding	~60%	[1]
Metabolism	Extensively hepatic via Cytochrome P450 (CYP3A4, CYP2B6)	[1][9]
Elimination Half-life	~45 hours (single dose); 25-30 hours (chronic dosing)	[5]
Time to Peak (Tmax)	4 hours (single 200 mg dose)	[1]
Apparent Clearance (CL/F)	3.27 L/h	[10]
Apparent Volume of Distribution (V/F)	1.17 - 106 L	[10][11]

Note: The elimination half-life decreases with repeated doses due to the autoinduction of its own metabolism.[\[12\]](#)[\[13\]](#)

Mechanism of Action

Nevirapine is a non-competitive inhibitor of HIV-1 reverse transcriptase (RT).[\[5\]](#) Unlike nucleoside RT inhibitors (NRTIs), which bind to the enzyme's active site, Nevirapine binds to a distinct, allosteric hydrophobic pocket located approximately 10 Å away from the catalytic site.[\[5\]](#)[\[6\]](#) This binding induces a conformational change in the enzyme, disrupting the catalytic site and inhibiting both RNA- and DNA-dependent DNA polymerase activity.[\[6\]](#)[\[14\]](#)[\[15\]](#) This action effectively halts the conversion of the viral RNA genome into DNA, a critical step for HIV-1 replication.[\[6\]](#) Nevirapine does not inhibit HIV-2 RT or human DNA polymerases.[\[1\]](#)



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Caption: Allosteric inhibition of HIV-1 Reverse Transcriptase by Nevirapine.

In Vitro Antiviral Activity

Nevirapine demonstrates potent activity against wild-type HIV-1 in various cell-based assays.

Table 3: In Vitro Efficacy of Nevirapine against HIV-1

Parameter	Value	Assay System	Reference(s)
IC ₅₀	84 nM	Enzyme Assay (HIV-1 RT)	[16]
IC ₅₀	40 nM	Cell Culture (HIV-1 Replication)	[16]
Median EC ₅₀	90 nM	HEK 293 cells (Panel of 2923 wild-type HIV-1 isolates)	[17]

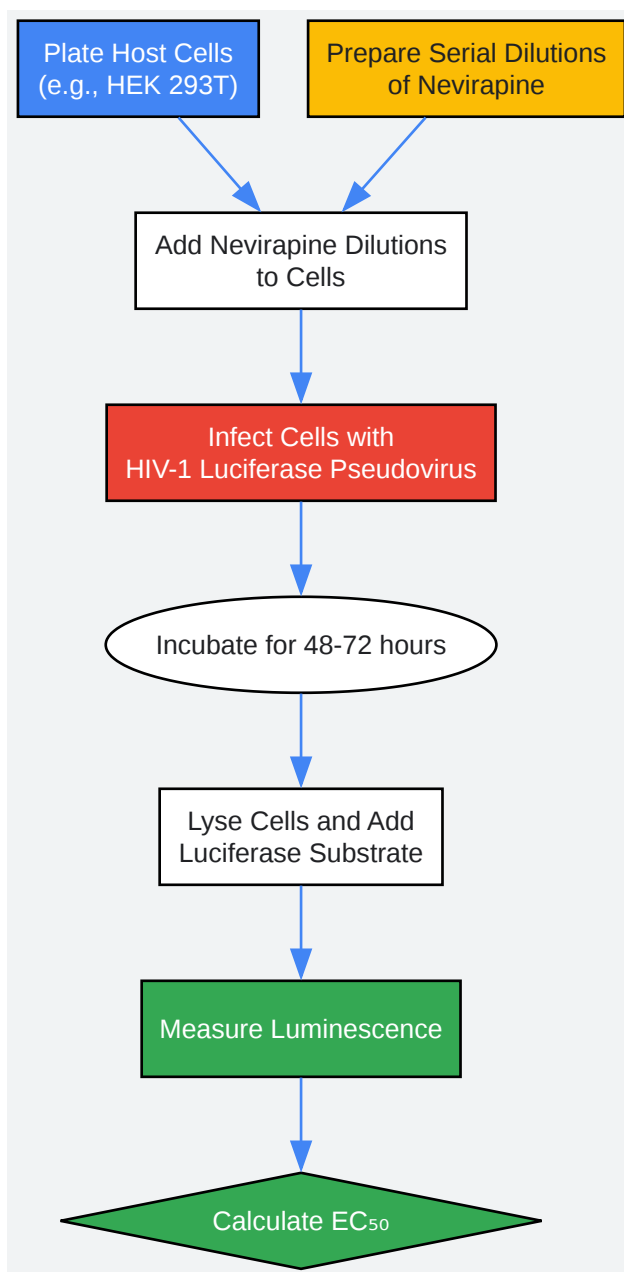
Experimental Protocols

Protocol: In Vitro Antiviral Activity Assay (Pseudovirus Single-Cycle Infection)

This method is commonly used to determine the inhibitory concentration of antiviral compounds against HIV-1.[\[4\]](#)

- Cell Culture:
 - Maintain a suitable host cell line, such as Human Embryonic Kidney (HEK) 293T cells, in appropriate culture media (e.g., DMEM supplemented with 10% Fetal Bovine Serum and antibiotics).
 - Plate cells in 96-well plates at a predetermined density and incubate to allow for cell adherence.
- Compound Preparation:
 - Prepare a stock solution of Nevirapine in a suitable solvent (e.g., DMSO).
 - Perform serial dilutions of the stock solution in culture media to create a range of desired test concentrations.
- Infection:
 - Add the diluted Nevirapine concentrations to the plated cells.

- Introduce a known quantity of HIV-1 pseudovirus. This virus is engineered to be replication-incompetent but contains a reporter gene, such as firefly luciferase, within its genome.^[4]
- Include control wells: "virus only" (no drug) and "cells only" (no virus or drug).
- Incubation:
 - Incubate the plates for a period sufficient for a single round of infection, reverse transcription, integration, and reporter gene expression (typically 48-72 hours).
- Quantification:
 - Lyse the cells and add a luciferase substrate.
 - Measure the luminescence using a luminometer. The light output is directly proportional to the level of viral gene expression.
- Data Analysis:
 - Normalize the luminescence signal of drug-treated wells to the "virus only" control.
 - Plot the percentage of inhibition against the drug concentration and fit the data to a dose-response curve to calculate the 50% effective concentration (EC₅₀).



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Caption: Workflow for an in vitro HIV-1 pseudovirus infectivity assay.

Clinical Efficacy and Resistance

Nevirapine, when used as part of a triple-drug combination therapy, has been shown to effectively suppress HIV-1 viral load.[18] In several key studies, Nevirapine-containing regimens reduced plasma viral loads to below 50 copies/mL in approximately 50% of treatment-naïve patients.[18] However, a significant drawback is its low genetic barrier to

resistance.[19] Resistance can develop rapidly if viral replication is not fully suppressed, and monotherapy with Nevirapine is not recommended.[5][20]

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